REACTION_SMILES
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[C:12]([CH3:13])([CH3:14])([CH3:15])[Cl:16].[Cl-:19].[Cl-:21].[Cl:22][CH2:23][Cl:24].[Na+:18].[OH-:17].[Zn+2:20].[cH:1]1[c:2]([OH:11])[cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12>>[cH:1]1[c:2]([OH:11])[cH:3][cH:4][c:5]2[cH:6][c:7]([C:12]([CH3:13])([CH3:14])[CH3:15])[cH:8][cH:9][c:10]12
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CC(C)(C)Cl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Zn+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1ccc2ccccc2c1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)c1ccc2cc(O)ccc2c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |